4-Chloro-5-methoxy-1H-indole-d3
Description
Properties
Molecular Formula |
C₉H₅D₃ClO |
|---|---|
Molecular Weight |
184.64 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 Chloro 5 Methoxy 1h Indole D3 and Its Analogues
Strategies for Deuterium (B1214612) Incorporation in Indole (B1671886) Systems
The introduction of deuterium into the indole core can be accomplished through various protocols. The choice of method often depends on the desired position of deuteration, the stability of the substrate, and the required level of deuterium incorporation.
Acid-catalyzed hydrogen-deuterium (H-D) exchange represents a fundamental approach for labeling indole rings. mdpi.com The intrinsic reactivity of the indole ring dictates the site of deuteration, with the electron-rich positions being most susceptible to electrophilic substitution by a deuteron.
Under acidic conditions, the C3 position of the indole nucleus is the most nucleophilic and, therefore, the most reactive. nih.govacs.org This intrinsic reactivity allows for selective deuterium incorporation at this site. nih.govacs.org For instance, treating indoles with deuterated acetic acid (CD₃CO₂D) without a metal catalyst results in selective H-D exchange at the C3 position. nih.govacs.orgworktribe.com This method has been shown to produce C3-deuterated indoles with high levels of deuterium incorporation (74–98%) across various substrates. nih.govacs.org
For 3-substituted indoles, where the reactive C3 position is blocked, H-D exchange can be promoted at other positions on the indole ring. A practical method involves treating 3-substituted indoles with 20 wt % deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at temperatures between 60–90 °C. nih.govresearchgate.net More potent acidic reagents like deuterated trifluoromethanesulfonic acid (TfOD) can also facilitate H-D exchange on the indole ring of derivatives such as indole-3-propionic acid at low temperatures. arkat-usa.org However, it is important to note that strongly acidic conditions can be problematic for 3-unsubstituted indoles, which are prone to polymerization. nih.gov
| Indole Type | Deuterium Source / Catalyst | Conditions | Primary Deuteration Site(s) | Reference |
|---|---|---|---|---|
| 3-Unsubstituted Indoles | CD₃CO₂D | 1,4-dioxane, 80 °C, 16 h | C3 | nih.govacs.org |
| 3-Unsubstituted Indoles | CD₃CO₂D | 150 °C | C2–C7 | nih.govresearchgate.net |
| 3-Substituted Indoles | 20 wt % D₂SO₄ in CD₃OD | 60–90 °C | Benzene (B151609) ring (C4, C5, C6, C7), C2 | nih.govresearchgate.net |
| Indole-3-alkanoic acids | TfOD | Low Temperature | Multiple ring positions | arkat-usa.org |
Transition metal catalysis provides powerful and highly regioselective methods for the C-H deuteration of indoles, overcoming some of the limitations of acid-catalyzed protocols. acs.org These methods often allow for deuteration at positions that are otherwise difficult to access, such as the C2 and C7 positions. acs.org Catalysts based on palladium, rhodium, and iron have been developed for this purpose.
Palladium catalysis is a versatile tool for the deuteration of indoles, notably enabling directing-group-free C-H activation. nih.govacs.org A key development is the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a deuterated acid like CD₃CO₂D. worktribe.comchemrxiv.org This system can facilitate H-D exchange at both the C2 and C3 positions of the indole ring. nih.govacs.org The reaction of an indole with 10 mol % Pd(OAc)₂ and sodium acetate (NaOAc) in a mixture of CD₃CO₂D and dioxane at 120 °C can lead to high levels of deuterium incorporation at both C2 (e.g., 81%) and C3 (e.g., 72%). nih.govacs.org The palladium catalyst is essential for C2-deuteration, as its absence leads only to the acid-catalyzed C3-deuteration. worktribe.com Mechanistic studies suggest that the process involves a concerted metalation-deprotonation (CMD) step, with the initial C-H palladation occurring preferentially at the more nucleophilic C3 position. nih.gov
| Catalyst System | Deuterium Source | Conditions | Primary Deuteration Site(s) | Reference |
|---|---|---|---|---|
| 10 mol % Pd(OAc)₂, NaOAc | CD₃CO₂D | 1,4-dioxane, 120 °C, 16 h | C2 and C3 | nih.govacs.orgworktribe.com |
Rhodium catalysts have also been effectively employed for the regioselective deuteration of indoles. These methods often require a directing group on the indole nitrogen to guide the C-H activation to a specific position, typically C2 or C7. acs.orgrsc.orgresearchgate.net For example, a concise approach using Rh(III) catalysis enables highly efficient C-H deuteration at the C2 position of N-quinolinyl indoles. rsc.org Another powerful system uses a combination of [CpRhCl₂]₂ and CpCo(CO)I₂ with D₂O as the deuterium source to achieve mono-deuteration at C2, di-deuteration at C2/C7, or even tri-deuteration at C2/C3/C7 on indoles bearing a removable N1-methoxy amide directing group. researchgate.netacs.org This highlights the tunability of rhodium-based systems for achieving various deuteration patterns. acs.org
| Catalyst System | Deuterium Source | Directing Group | Primary Deuteration Site(s) | Reference |
|---|---|---|---|---|
| Rh(III) Complex | Not specified | N-quinolinyl | C2 | rsc.orgresearchgate.net |
| [CpRhCl₂]₂ or in combination with CpCo(CO)I₂ | D₂O | N1-methoxy amide | C2, C2/C7, C2/C3/C7 | researchgate.netacs.org |
Iron, as an earth-abundant and less toxic metal, presents an attractive option for catalysis. While direct H-D exchange on indoles using iron catalysts is less commonly reported than with palladium or rhodium, iron-catalyzed reactions provide routes to deuterated indoles. nih.govnih.gov For instance, an iron-catalyzed Fukuyama-type indole synthesis, which constructs the indole ring, was used in a deuterium-labeling experiment. Using phenylsilane-d₃ (PhSiD₃) as the hydrogen/deuterium source resulted in the formation of a 3-substituted indole with over 95% deuterium incorporation at the 2-position. nih.gov This demonstrates that the hydrogen atom added during the cyclization originates from the silane (B1218182) reagent. nih.gov Furthermore, mechanistic studies of a three-coordinate iron(0) complex-catalyzed C-H alkylation of indoles showed that the C-H activation step is reversible. nih.gov This reversibility is a fundamental requirement for H-D exchange, suggesting the potential for developing direct iron-catalyzed deuteration methods. nih.gov
A sophisticated, programmable strategy to achieve selective C2-deuteration of indoles involves a process termed "reverse hydrogen isotope exchange". nih.govnih.gov This multi-step method represents the first non-directed C2-deuteration of indoles. nih.govnih.govresearchgate.net
The process begins with a palladium-catalyzed deuteration that installs deuterium at both the C2 and C3 positions, as described previously (Section 2.1.2.1). nih.govacs.org The key step follows, where the resulting C2,C3-dideuterated indole is treated with a base, such as potassium carbonate (K₂CO₃), in a protic solvent like a methanol/water mixture. nih.govworktribe.com This selectively removes the isotopic label at the more labile C3 position, leaving the deuterium at the C2 position intact. nih.govacs.org This "reverse exchange" (D-H exchange) at C3 effectively allows for the programmable and selective synthesis of C2-deuterated indoles from a common C2,C3-dideuterated intermediate. nih.govnih.gov
This regiodivergent methodology provides selective access to C2-deuterated, C3-deuterated (via the metal-free acid-catalyzed route), or C2,C3-dideuterated indoles simply by modifying the reaction sequence and conditions. nih.govacs.orgworktribe.com
Iii. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment
NMR spectroscopy is a cornerstone for the structural analysis of deuterated compounds, providing detailed information about the atomic arrangement and isotopic composition.
High-field ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are primary tools for verifying the successful synthesis and purity of 4-Chloro-5-methoxy-1H-indole-d3.
In the ¹H NMR spectrum of the non-deuterated parent compound, 4-Chloro-5-methoxy-1H-indole, a distinct singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be expected. For the deuterated analogue, the absence or significant reduction of this signal is the most direct evidence of successful deuterium incorporation at the methoxy position. The percentage of deuteration can be accurately determined by comparing the integration of the residual proton signal in this region to the integration of other non-deuterated protons on the indole (B1671886) ring. acs.org
Similarly, ¹³C NMR provides confirmatory data. The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a different chemical shift and a characteristic multiplet splitting pattern due to the carbon-deuterium (C-D) coupling, distinguishing it from a standard -OCH₃ group. The rest of the carbon signals corresponding to the indole core should remain consistent with the expected structure, confirming that deuteration did not occur at other positions. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data Comparison
| Nucleus | Group | Expected Chemical Shift (δ, ppm) for Non-Deuterated Compound | Observation for this compound |
| ¹H | -OCH₃ | ~3.9 | Signal is absent or greatly diminished |
| ¹H | Indole Ring Protons | 6.5 - 7.5 | Signals present, used as internal reference |
| ¹³C | -OC D₃ | N/A | Signal shifted and split into a multiplet due to C-D coupling |
| ¹³C | Indole Ring Carbons | 100 - 140 | Signals consistent with the chloro-methoxy-indole structure |
Note: Expected chemical shifts are approximate and based on analogous indole structures. rsc.orgrsc.org
While ¹H and ¹³C NMR provide strong indirect evidence, ²H (Deuterium) NMR spectroscopy offers direct proof of the location of the deuterium labels. This technique is specifically sensitive to deuterium nuclei. For this compound, the ²H NMR spectrum would display a single resonance at a chemical shift corresponding to the methoxy group. This unequivocally confirms that all three deuterium atoms are located on the methoxy carbon as intended and are not distributed elsewhere on the indole ring, providing the most precise data on labeling localization.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and, by extension, the isotopic purity and molecular formula of deuterated compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, HRMS is used to distinguish it from its non-deuterated counterpart and other potential impurities. The substitution of three hydrogen atoms (atomic mass ~1.0078 amu) with three deuterium atoms (atomic mass ~2.0141 amu) results in a predictable mass increase. HRMS can measure this mass difference with enough precision to validate the molecular formula C₉H₅D₃ClNO. pharmaffiliates.comnih.gov
Table 2: HRMS Exact Mass Comparison
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| 4-Chloro-5-methoxy-1H-indole | C₉H₈ClNO | 181.02943 |
| This compound | C₉H₅D₃ClNO | 184.04801 |
Data sourced from PubChemLite for the non-deuterated compound and calculated for the deuterated species. pharmaffiliates.comuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like indole derivatives. nih.govnih.gov In the analysis of this compound, the gas chromatograph separates the compound from any non-deuterated starting material or other impurities. Interestingly, deuterated compounds often exhibit slightly shorter retention times in GC than their non-deuterated analogues due to weaker intermolecular interactions with the column's stationary phase. chromforum.org
Following separation, the mass spectrometer detects the ions. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the deuterated molecule (m/z 184 for C₉H₅D₃ClNO), confirming its identity and isotopic incorporation. researchgate.netresearchgate.net The relative abundance of the peak for the deuterated versus the non-deuterated molecule can be used for quantitative assessment of isotopic purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique, particularly for compounds that may not be suitable for GC or for complex mixtures. rsc.org LC-MS is frequently employed in isotope dilution methods where a deuterated compound like this compound serves as an internal standard for the precise quantification of its non-deuterated counterpart in a biological or environmental matrix. mdpi.comresearchgate.net
The liquid chromatograph separates the deuterated and non-deuterated species, which may have slightly different retention times. The mass spectrometer then detects each compound. Using tandem mass spectrometry (LC-MS/MS), specific fragmentation patterns can be monitored. acs.org For this compound, a key fragmentation would be the loss of the deuterated methyl group (-CD₃), which would produce a different fragment ion mass compared to the loss of a non-deuterated methyl group (-CH₃), further confirming the location of the isotopic label. acs.orgmdpi.com
Table 3: Summary of Analytical Techniques and Findings
| Technique | Analytical Target | Key Finding for this compound |
| ¹H NMR | Isotopic Purity & Structure | Absence of methoxy proton signal confirms deuteration. |
| ²H NMR | Labeling Position | Direct detection of a single resonance confirms deuterium is on the methoxy group. |
| HRMS | Molecular Formula | Measurement of exact mass confirms the formula C₉H₅D₃ClNO. |
| GC-MS | Purity & Identity | Separation from non-deuterated form and detection of the correct molecular ion peak. |
| LC-MS/MS | Quantification & Structure | Enables use as an internal standard and confirms label position via specific fragmentation. |
Vibrational Spectroscopy for Deuterium Labeling Confirmation (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a direct and non-destructive method to confirm the successful deuteration of a molecule. The substitution of a hydrogen atom (protium, ¹H) with its heavier isotope, deuterium (²H or D), induces a noticeable shift in the vibrational frequencies of the corresponding chemical bonds. This isotopic effect is most pronounced for stretching vibrations involving the substituted atom.
In the case of this compound, the focus is on the C-D bonds that replace the C-H bonds in the non-deuterated analogue. The frequency of a vibrational mode is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. The increased mass of deuterium compared to hydrogen results in a lower vibrational frequency for a C-D bond compared to a C-H bond.
The characteristic stretching vibrations for C-H bonds in aromatic and heterocyclic systems, such as the indole ring, typically appear in the region of 3200-3000 cm⁻¹. researchgate.net Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to a lower wavenumber, generally appearing in the 2300-2100 cm⁻¹ region. nih.gov This significant and predictable shift provides a clear spectral window for confirming the presence of the deuterium label.
For this compound, the IR and Raman spectra would be expected to show a marked decrease in the intensity of C-H stretching bands and the appearance of new bands corresponding to C-D stretches. The precise position of these new bands can be influenced by the electronic environment of the indole ring, including the effects of the chloro and methoxy substituents.
Table 1: Expected Vibrational Frequencies for H/D Isotopologues of 4-Chloro-5-methoxy-1H-indole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Protiated (C-H) | Expected Wavenumber (cm⁻¹) - Deuterated (C-D) | Spectroscopic Technique |
| N-H Stretch | ~3400 | Unchanged | IR, Raman |
| Aromatic C-H Stretch | 3100-3000 | Diminished or Absent | IR, Raman |
| Aromatic C-D Stretch | Absent | ~2250-2100 | IR, Raman |
| C=C Ring Stretch | ~1600-1450 | Minor Shifts | IR, Raman |
| C-O Stretch (methoxy) | ~1250 | Minor Shifts | IR |
| C-Cl Stretch | ~800-600 | Minor Shifts | IR |
Note: The values presented are approximate and can vary based on the specific molecular environment and analytical conditions.
The presence of bands in the C-D stretching region, coupled with the reduction or absence of bands in the C-H stretching region, provides strong evidence for the successful incorporation of deuterium into the indole scaffold.
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)
Chromatographic methods are indispensable for separating the deuterated compound from its non-deuterated counterpart and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
The separation of isotopologues by chromatography is possible due to the subtle differences in their physicochemical properties arising from the mass difference between hydrogen and deuterium. This phenomenon, known as the isotope effect, can influence the retention behavior of the compounds on a chromatographic column. In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their protiated analogues, a phenomenon referred to as an "inverse isotope effect". asianpubs.org This is attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond.
High-Performance Liquid Chromatography (HPLC)
For a compound like 4-Chloro-5-methoxy-1H-indole, a reverse-phase HPLC method is typically suitable. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The purity of this compound can be determined by analyzing the chromatogram for the presence of the non-deuterated form and any other synthesis-related impurities. The high resolving power of modern HPLC systems, particularly Ultra-High-Performance Liquid Chromatography (UPLC), allows for the separation and quantification of even trace-level impurities. bldpharm.com
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm and 280 nm; Mass Spectrometry (MS) |
| Expected Elution Order | This compound may elute slightly before its protiated counterpart. |
Note: This is a representative method and would require optimization for the specific analysis.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and thermally stable compounds like indole derivatives. For GC analysis, the compound is vaporized and passed through a column with a stationary phase. The choice of the stationary phase is critical for achieving separation. A range of stationary phases, from non-polar to polar, can be used to separate isotopologues. asianpubs.org
Due to the typically low volatility of indole compounds, derivatization may sometimes be employed to improve their chromatographic properties, although it is often possible to analyze them directly. A flame ionization detector (FID) provides a general response for organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) offers the added advantage of confirming the identity and isotopic composition of the eluting peaks. The isotopic purity can be determined by analyzing the mass spectra of the analyte peak.
Table 3: Representative GC Method for Purity and Isotopic Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-350 amu |
| Expected Elution Order | This compound is likely to elute slightly before the non-deuterated form. |
Note: This is a representative method and would require optimization for the specific analysis.
Iv. Mechanistic Studies and Isotopic Effects Involving 4 Chloro 5 Methoxy 1h Indole D3
Application in Kinetic Isotope Effect (KIE) Investigations
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. The measurement of KIEs is a fundamental tool in physical organic chemistry for determining the rate-determining step of a reaction and for characterizing the geometry of transition states. researchgate.netnih.gov In the context of reactions involving 4-Chloro-5-methoxy-1H-indole-d3, the presence of deuterium (B1214612) at a specific position can significantly impact the reaction rate if a bond to that deuterium is broken or formed in the rate-determining step.
The primary KIE (kH/kD) arises when the bond to the isotopically labeled atom is cleaved in the rate-limiting step. Since the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires more energy to break. This typically results in a slower reaction rate for the deuterated compound, leading to a kH/kD value greater than 1. The magnitude of the KIE can provide information about the symmetry of the transition state.
For instance, in the enzymatic decomposition of L-tryptophan, kinetic isotope effects were observed when deuterium was placed at the 4- and 5-positions of the indole (B1671886) ring. nih.gov Although specific KIE data for this compound is not extensively reported, the principles derived from studies on analogous deuterated indoles are directly applicable. The deuteration at the methoxy (B1213986) group (-OCD3) in this compound would be expected to exert a secondary KIE in reactions where the electronic environment of the indole ring is altered in the transition state.
Below is an illustrative data table showing typical KIE values for different types of reactions involving C-H bond cleavage, which can be conceptually applied to studies with this compound.
| Reaction Type | Position of Deuterium | Typical kH/kD | Implication |
| Electrophilic Aromatic Substitution | C3-D | 1.5 - 2.5 | C-H bond breaking is part of the rate-determining step. |
| Metal-catalyzed Cross-Coupling | C2-D | 1.0 - 1.2 | C-H bond activation is not the primary rate-limiting step. |
| Enzymatic Oxidation | C4-D or C5-D | 2.0 - 5.0 | Significant C-H bond cleavage in the transition state. |
This table is illustrative and provides typical ranges for KIEs in indole systems.
Deuterium Labeling as a Mechanistic Probe in Organic and Organometallic Reactions
Deuterium labeling is a versatile strategy to trace the fate of hydrogen atoms throughout a reaction sequence, thereby providing a clear picture of the reaction mechanism. acs.org The use of this compound, with its strategically placed deuterium atoms, can help to distinguish between different possible mechanistic pathways in a variety of organic and organometallic transformations.
A common application is in palladium-catalyzed reactions, which are pivotal in the synthesis of complex indole derivatives. acs.org For example, in a proposed reaction mechanism, if a proton transfer step is suspected, running the reaction with a deuterated solvent or a deuterated substrate like this compound can confirm or refute this hypothesis. The location of the deuterium atom in the final product, or its absence, provides direct evidence for the role of that specific hydrogen (or deuterium) atom. acs.org
Mechanistic studies on the construction of indole scaffolds using ruthenium catalysts have also employed deuterium-labeling experiments to reveal the involvement of ruthenium vinylidene intermediates. researchgate.net Similarly, in organocatalyzed asymmetric Friedel-Crafts reactions of indoles, deuterium-labeled substrates have been used to probe the occurrence of proton transfer from the indole to enal-derived intermediates. researchgate.net
Isotopic Perturbation of Equilibrium Studies in Indole Systems
Isotopic substitution can also influence the position of a chemical equilibrium, a phenomenon known as the equilibrium isotope effect (EIE). researchgate.net The EIE arises from the differences in the vibrational frequencies of the isotopologues in the reactants and products. researchgate.net Generally, the heavier isotope will preferentially accumulate in the species where it is more strongly bound, which corresponds to the state with the lower zero-point energy. columbia.edu
The following table illustrates the expected direction of equilibrium shifts upon deuteration in common indole-related equilibria.
| Equilibrium | Deuterated Species | Expected Shift in Equilibrium |
| Acid-Base (Indole N-H) | Indole N-D | Equilibrium shifts towards the protonated (deuterated) form. |
| Tautomerization | Deuterated at C3 | The position of the tautomeric equilibrium can be perturbed. |
| Host-Guest Complexation | Deuterated host or guest | The binding affinity can be altered, leading to a measurable EIE. |
This table provides a qualitative illustration of expected equilibrium isotope effects.
Reaction Pathway Elucidation Utilizing Deuterium Tracers in Complex Transformations
In complex multi-step transformations, deuterium tracers are indispensable for mapping out the entire reaction pathway. thalesnano.com By introducing a deuterium label at a specific position, such as in this compound, chemists can follow the journey of this label through various intermediates to the final product. This technique is crucial for distinguishing between proposed alternative mechanisms.
For instance, in the synthesis of complex alkaloids or pharmaceutical agents where indole moieties are central, understanding the precise reaction pathway is critical for optimization and control. Deuterium labeling studies can reveal unexpected rearrangements, the participation of solvent molecules, or intramolecular versus intermolecular transfer of hydrogen atoms. researchgate.netnih.gov
The synthesis of deuterated indole-3-acetic acid and indole-3-butyric acid has been developed to trace their metabolism and biotransformation. nih.gov Similarly, this compound is used in the synthesis of melatonin (B1676174) analogs, where understanding the metabolic fate is important. pharmaffiliates.com The deuterium label serves as a spectroscopic marker that can be easily detected by techniques such as mass spectrometry and NMR spectroscopy.
Vi. Research Applications and Utilities of 4 Chloro 5 Methoxy 1h Indole D3
Development and Validation of Analytical Methods Using 4-Chloro-5-methoxy-1H-indole-d3 as an Internal Standard
In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. Isotopically labeled molecules, such as this compound, are considered the gold standard for internal standards, particularly in mass spectrometry-based methods. researchgate.net This is because they share nearly identical physicochemical properties with the analyte of interest, including extraction efficiency, chromatographic retention time, and ionization response. researchgate.net The mass difference due to deuterium (B1214612) labeling allows the standard to be detected on a separate mass channel from the analyte, enabling precise and accurate correction for sample loss during preparation and instrumental variability.
The structural similarity of this compound to a range of biologically and environmentally relevant indole (B1671886) derivatives makes it an effective internal standard for their quantification in complex matrices like plasma, urine, and tissue homogenates. For instance, deuterated analogs of indole-3-acetic acid (IAA) have been successfully used to quantify the endogenous plant hormone in Douglas fir tissues by combined gas chromatography-mass spectrometry (GC-MS). scispace.comcapes.gov.br Similarly, isotopically labeled standards are employed in the quantification of indole and skatole, compounds associated with boar taint in pork fat, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.eu The use of such standards ensures high precision and accuracy, which is critical for reliable results in research settings. europa.eu
| Analyte | Research Matrix | Analytical Technique | Purpose of Study |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Douglas Fir Shoot Tips | Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of plant hormone levels scispace.comcapes.gov.br |
| Indole & Skatole | Pork Fat | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of off-flavor compounds (boar taint) europa.eu |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Biomarker quantification researchgate.net |
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and metrological traceability in quantitative measurements. The methodology involves adding a known quantity of an isotopically labeled standard, such as this compound, to a sample containing the non-labeled analyte. After the standard and analyte have equilibrated within the sample matrix, they are extracted and analyzed together by mass spectrometry.
The concentration of the analyte is determined by measuring the ratio of the mass spectrometric signals from the natural analyte to the labeled standard. Because this ratio is independent of sample recovery, IDMS can effectively compensate for analyte loss during sample processing. europa.eu This robustness makes it an essential method in reference material certification, clinical chemistry, and environmental analysis, where precise quantification is paramount. The use of deuterated indole standards in IDMS has been crucial for the reliable determination of compounds like indole-3-acetic acid in plant tissues and various metabolites in biological fluids. capes.gov.brnih.gov
Tracer in Biotransformation and Metabolic Pathway Research (in vitro and non-human in vivo studies)
Isotopically labeled compounds are fundamental tools for elucidating the metabolic fate of molecules in biological systems. When this compound is introduced into an in vitro system (such as liver microsomes or cultured hepatocytes) or a non-human in vivo model, its metabolic journey can be traced. nih.govresearchgate.net The deuterium label acts as a stable, non-radioactive tag that allows researchers to distinguish the parent compound and its metabolites from endogenous molecules.
By analyzing samples over time using mass spectrometry, scientists can identify the chemical structures of metabolites, quantify their formation rates, and map the biotransformation pathways. researchgate.netmdpi.com These studies are critical in drug discovery and development to understand how a new chemical entity is processed by the body, identifying potential drug-drug interactions and assessing metabolic stability. nih.govmdpi.com For example, in vitro studies using human liver preparations can predict the major human metabolites and clearance pathways of a drug candidate. researchgate.net Non-human in vivo studies provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov
Precursor in the Synthesis of Advanced Research Materials and Chemical Probes
Beyond its use in analytical and metabolic studies, this compound serves as a valuable starting material, or precursor, in the multi-step synthesis of more complex deuterated molecules. These molecules are designed as specialized probes for fundamental biological research.
Melatonin (B1676174) is a neurohormone known for regulating circadian rhythms through its interaction with MT1 and MT2 receptors. nih.govmdpi.com To investigate the precise nature of these interactions, researchers synthesize analogs of melatonin. By starting with a deuterated indole core like this compound, chemists can create deuterated versions of these melatonin analogs.
These labeled analogs are used in several ways. They can serve as internal standards for the quantification of their non-deuterated counterparts in pharmacokinetic studies. caymanchem.com More importantly, they are used in competitive receptor binding assays to determine the binding affinity of newly synthesized, non-labeled drug candidates. nih.govresearchgate.net In these assays, the deuterated analog competes with the test compound for binding to the melatonin receptor. By measuring the displacement of the labeled compound, researchers can calculate the affinity of the unlabeled test compound, a key parameter in pharmacological research. nih.gov
| Analog Type | Research Application | Key Finding/Purpose |
|---|---|---|
| 1-N-substituted Melatonin Analogs | Receptor Binding Assays | To analyze the relevance of the indole electronic region in melatonin binding to its receptors. nih.gov |
| 2-Phenylmelatonin (2-PMT) | Molecular Docking and Dynamics Simulations | To investigate binding modes and affinities with MT1 and MT2 receptors. nih.gov |
| Ramelteon (RMT) | Insomnia Treatment / In Silico Drug Design | FDA-approved agonist with higher affinity for MT1/MT2 receptors than melatonin. nih.gov |
| Radio-iodinated Melatonergic Agents | Receptor Mapping | Used to identify high-affinity melatonin receptors in the central nervous system. electronicsandbooks.com |
The indole nucleus is a versatile scaffold in synthetic chemistry. researchgate.net One advanced application is its reaction with squaric acid derivatives to form "squarylated indoles." These resulting molecules are valuable building blocks in chemical biology. Squaraines, the class of dyes to which squarylated indoles belong, often possess unique photophysical properties, such as intense absorption and fluorescence in the visible and near-infrared regions.
By using this compound as the starting indole, a deuterated squarylated indole can be synthesized. This labeled building block can then be incorporated into larger molecular probes. These probes can be used for various applications, such as fluorescent imaging in cells or as components in biosensors. The deuterium label can serve as a "silent" tag for mass spectrometry detection, allowing researchers to track the probe or quantify its interactions without interfering with its fluorescent properties. The versatility of the indole structure allows for the creation of a diverse range of complex molecules for exploring biological processes.
Integration into Complex Heterocyclic Scaffolds for Probe Development
While specific studies detailing the integration of this compound into fluorescent or affinity-based probes are not extensively documented in the public domain, the non-deuterated analog, 4-Chloro-5-methoxy-1H-indole, is a recognized scaffold in the development of potent inhibitors for specific biological targets. This foundational role suggests its potential utility in creating sophisticated molecular probes.
The indole nucleus is a prevalent feature in numerous biologically active compounds. chim.it Methoxy-substituted indoles, in particular, have been a focus of research for decades due to their presence in various pharmaceuticals and natural products. chim.it The electronic properties conferred by the methoxy (B1213986) group can enhance the indole nucleus's susceptibility to electrophilic substitution, facilitating its incorporation into more complex molecular architectures. chim.it
One of the most notable applications of substituted indoles is in the design of inhibitors for Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.govnih.govresearchgate.net Overexpression of Mcl-1 is linked to the survival of various cancer cells, making it a promising target for cancer therapy. nih.govresearchgate.net
In the development of Mcl-1 inhibitors, the indole moiety often plays a crucial role in binding to the protein. For instance, the indole ring can form a cation-π interaction with key amino acid residues, such as Arginine 263 (Arg263), within the binding pocket of Mcl-1. nih.gov The introduction of electron-donating groups, like a methoxy group, on the indole headpiece can improve the binding affinity of these inhibitors. nih.gov
Specifically, research has shown that introducing a 4-methoxy group on the indole ring of certain Mcl-1 inhibitors can lead to a significant improvement in potency. nih.gov This established interaction with a key cancer target makes the 4-Chloro-5-methoxy-1H-indole scaffold a prime candidate for the development of chemical probes to study Mcl-1 biology. Such probes could be designed to include reporter tags, such as fluorophores or biotin, to enable the visualization and quantification of Mcl-1 in cells and tissues.
Investigation of Structure-Activity Relationships (SAR) in In Vitro and Animal Models
The deuteration in this compound is a subtle structural modification intended to alter the metabolic profile of the molecule rather than its fundamental biological activity. Deuterium substitution can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond, potentially leading to improved pharmacokinetic properties.
In Vitro Studies
In the context of Mcl-1 inhibitors, in vitro assays are crucial for determining the binding affinity and cellular potency of newly synthesized compounds. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the binding affinity of a compound to the Mcl-1 protein. nih.gov Cellular activity is often assessed using growth inhibition (GI50) assays in cancer cell lines that are either sensitive or insensitive to Mcl-1 inhibition. nih.gov
SAR studies on Mcl-1 inhibitors have highlighted the importance of the substitution pattern on the indole ring. The data below, compiled from research on various indole-based Mcl-1 inhibitors, illustrates the impact of substitutions on biological activity.
| Compound Modification | Target | Key In Vitro Assay | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Introduction of a 4-methoxy group on the indole ring | Mcl-1 | NCI-H929 GI50 | ~2-fold improvement | nih.gov |
| Introduction of a 5-methoxy substituent on the indole ring | Mcl-1 | NCI-H929 GI50 | Modest decrease | nih.gov |
| Introduction of a 5-methyl group at the 5-position of the indole ring | Mcl-1 | NCI-H929 GI50 | Modest increase | nih.gov |
These findings underscore the sensitivity of the biological activity to the precise placement of substituents on the indole scaffold. The 4-methoxy substitution, in particular, appears to be beneficial for potency in this class of inhibitors. nih.gov
Animal Models
Preclinical evaluation in animal models is a critical step in drug development. For Mcl-1 inhibitors, xenograft mouse models are commonly used to assess in vivo efficacy. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
While specific in vivo data for compounds derived directly from this compound are not available, studies on structurally related Mcl-1 inhibitors have demonstrated significant tumor growth suppression in mouse models of various cancers, including hematological and solid tumors. nih.govnih.gov For instance, a novel Mcl-1 inhibitor was shown to significantly suppress tumor growth in a 4T1 xenograft mouse model. nih.gov The improved pharmacokinetic profiles often associated with deuterated compounds could potentially translate to enhanced efficacy or a more favorable dosing regimen in such animal models.
Viii. Future Research Directions and Emerging Methodologies
Development of More Efficient and Atom-Economical Deuteration Strategies for Indoles
The synthesis of deuterated indoles, including 4-Chloro-5-methoxy-1H-indole-d3, is pivotal for their application. While effective, many current methods rely on expensive reagents or harsh conditions. The future of indole (B1671886) deuteration lies in the development of more efficient, selective, and sustainable synthetic routes.
A primary goal is to enhance atom economy , minimizing waste by ensuring the maximum number of atoms from the reactants are incorporated into the final product. Research is increasingly focused on using heavy water (D₂O) as an inexpensive, abundant, and environmentally benign deuterium (B1214612) source. researchgate.netacs.org Transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions are at the forefront of this effort. researchgate.netacs.org Catalytic systems using metals like palladium, rhodium, cobalt, and ruthenium have demonstrated high efficacy in promoting direct C-H deuteration on the indole scaffold. researchgate.netacs.orgacs.orgnih.gov
Recent breakthroughs include programmable deuteration platforms that allow for regioselective deuterium incorporation at specific positions (e.g., C2, C3, or both) under mild, user-friendly conditions, often without the need for directing groups that add synthetic steps. acs.orgnih.govworktribe.com For example, palladium-catalyzed methods using deuterated acetic acid (CD₃CO₂D) can achieve high levels of deuterium incorporation at the C2 and C3 positions. acs.orgworktribe.com By slightly modifying the reaction conditions, such as removing the palladium catalyst and using acid-mediated deuteration, selective labeling at the C3 position can be achieved. acs.orgnih.gov
Future strategies will likely focus on:
Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to more abundant and cost-effective metals such as cobalt, manganese, and nickel. researchgate.net
Photocatalysis: Utilizing light-driven reactions to promote deuteration under even milder conditions, offering enhanced control and efficiency.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of deuterated indoles, which can improve safety, scalability, and product consistency compared to batch processing.
Enzymatic Catalysis: Exploring the use of enzymes to catalyze deuteration with unparalleled regioselectivity and stereoselectivity, mimicking biological processes.
Table 1: Selected Modern Methodologies for Indole Deuteration
| Catalyst System | Deuterium Source | Site of Deuteration | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | CD₃CO₂D | C2 and C3 | Directing-group-free; high deuterium incorporation. worktribe.com |
| Acid-mediated (metal-free) | CD₃CO₂D | C3 | Selective for the C3 position; avoids metal catalysts. acs.orgnih.gov |
| CpCo(CO)I₂ / [CpRhCl₂]₂ | D₂O | C2, C7, C4 | Highly regioselective; uses inexpensive D₂O. researchgate.netacs.org |
| 20 wt % D₂SO₄ in CD₃OD | CD₃OD / D₂O | C2, C4-C7 (for 3-substituted indoles) | Facile and practical for polydeuteration; suitable for large-scale synthesis. nih.govacs.org |
| Ruthenium nanoparticles | D₂ | C2 and C3 | Heterogeneous catalysis approach. nih.gov |
Integration of this compound in Advanced Analytical Workflows (e.g., Omics Technologies)
In analytical chemistry, precision and accuracy are paramount. clearsynth.com Deuterated compounds like this compound are invaluable as internal standards (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com An ideal internal standard co-elutes with the analyte and has similar extraction recovery and ionization response, but a distinct mass-to-charge ratio (m/z) that prevents signal overlap. aptochem.com Stable isotope-labeled molecules are considered the gold standard for this purpose. researchgate.net
The integration of this compound into advanced analytical workflows, especially in the "omics" fields (metabolomics, proteomics, lipidomics), is a significant area of future development. In these disciplines, researchers aim to quantify hundreds or thousands of molecules simultaneously in complex biological samples. The use of a deuterated IS is essential for:
Accurate Quantification: It allows for the precise determination of the concentration of the non-deuterated analyte by correcting for variations in sample preparation, injection volume, and instrument response. clearsynth.comaptochem.com
Correction for Matrix Effects: Biological samples contain numerous compounds that can suppress or enhance the ionization of the target analyte in the mass spectrometer. A deuterated IS experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal. clearsynth.com
Method Validation: Deuterated standards are crucial for validating the robustness and reliability of an analytical method. clearsynth.com
Future applications in omics will see the use of this compound and other deuterated standards to trace metabolic pathways. By introducing the labeled compound to a biological system, researchers can follow its transformation into various metabolites, elucidating biochemical networks and identifying novel drug targets. This is particularly relevant for indole-containing compounds, which are central to many biological signaling pathways. researchgate.net
Advancements in Computational Chemistry for Predicting Deuterium Effects on Chemical and Biological Systems
The substitution of hydrogen with deuterium, while chemically subtle, can lead to significant kinetic isotope effects (KIEs) and changes in molecular properties. nih.goviiste.org Understanding and predicting these effects is crucial for designing deuterated drugs and interpreting experimental data. Computational chemistry is an indispensable tool for this purpose. mdpi.com
Quantum mechanical methods, such as Density Functional Theory (DFT), are increasingly used to model and predict the consequences of deuteration. mdpi.comnih.gov These calculations can provide insights into:
Kinetic Isotope Effects (KIEs): Predicting how deuteration will alter the rate of a chemical reaction. This is fundamental in medicinal chemistry, where slowing the metabolic breakdown of a drug by C-H bond cleavage can improve its pharmacokinetic profile. nih.govacs.orgdtic.mil
Structural and Vibrational Changes: The C-D bond is shorter and stronger than the C-H bond, leading to a lower vibrational frequency. Computational models can accurately predict these changes and their impact on molecular conformation and stability.
NMR Isotope Shifts: Calculating the small changes in NMR chemical shifts upon isotopic substitution (Deuterium Isotope Effects or DIEs). nih.gov These predictions can aid in the structural elucidation of complex molecules and provide information on hydrogen bonding. mdpi.comnih.gov
Protein-Ligand Interactions: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) combined with computational modeling is a powerful technique for studying protein dynamics and interactions. acs.org By modeling how the deuteration of a ligand like this compound affects its binding and the conformational dynamics of its target protein, researchers can gain insights for rational drug design. acs.org
Future advancements will likely involve the use of machine learning and artificial intelligence (AI) trained on large datasets of experimental and computational data. rsc.org These models could rapidly predict the optimal positions for deuteration in a drug candidate to achieve a desired therapeutic effect, significantly accelerating the drug discovery process.
Novel Applications of Deuterated Indoles in Materials Science and Medicinal Chemistry Beyond Current Paradigms
The unique properties of deuterated compounds open up possibilities beyond their traditional roles as tracers and metabolic stabilizers. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. researchgate.net
In medicinal chemistry , the "deuterium advantage" is being explored in new ways. Beyond simply improving metabolic stability, precision deuteration could be used to:
Fine-Tuning Receptor Binding: The subtle changes in molecular shape and vibrational energy from deuteration could be harnessed to alter a molecule's binding affinity or selectivity for its biological target.
Controlling Stereochemistry: Deuteration can be used to reduce the rate of epimerization (the interconversion of stereoisomers) in chiral drugs, ensuring that the more active or less toxic isomer remains stable.
Mechanism-Based Drug Design: For drugs whose mechanism involves hydrogen tunneling, a quantum mechanical effect, deuteration can dramatically alter activity, providing a novel way to control drug function.
In materials science , the application of deuterated indoles is an emerging field. The indole ring is known for its electronic properties and ability to participate in π-stacking interactions, making it a valuable component in organic electronic materials. Potential future applications include:
Organic Electronics: Incorporating deuterated indoles into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The stronger C-D bonds could enhance the operational stability and lifetime of these devices by making them more resistant to degradation pathways involving C-H bond cleavage.
Quantum Information Science: The nuclear spin of deuterium (spin-1) differs from that of protium (B1232500) (spin-1/2). This difference could potentially be exploited in the design of molecular qubits for quantum computing applications, where controlling nuclear spins is essential.
The continued exploration of compounds like this compound will undoubtedly uncover new principles and applications, pushing the boundaries of what is possible in science and technology.
Q & A
Q. What are the established synthetic routes for preparing 4-Chloro-5-methoxy-1H-indole-d3, and what isotopic labeling strategies are employed?
The synthesis of deuterated indole derivatives like this compound typically involves introducing deuterium via deuterated reagents. For example, describes a three-component cascade reaction using CD₃OD (deuterated methanol) to incorporate deuterium into the methoxy group. Key steps include:
- Use of CuCl as a catalyst under inert conditions (argon atmosphere).
- Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients).
- Structural confirmation using ¹H NMR and HRMS, where deuterium substitution reduces proton signals (e.g., δ 3.48 ppm for residual CH₃ groups). This methodology can be adapted for synthesizing this compound by selecting appropriate deuterated intermediates and optimizing reaction conditions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize the deuteration pattern in this compound?
Deuterium labeling alters NMR spectral features, such as signal splitting and intensity. For example:
- shows that deuterium in methoxy groups (e.g., CD₃) suppresses ¹H NMR signals due to isotopic substitution, leaving residual peaks for quantification.
- ¹³C NMR can identify deuterium-induced shifts, while ²H NMR (if accessible) directly confirms deuteration sites.
- Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution. Cross-reference with HRMS data (e.g., m/z 132.0777 for C₁₀H₆D₅NO) to validate isotopic purity .
Q. What chromatographic techniques are recommended for purifying deuterated indole derivatives like this compound?
Silica gel column chromatography remains a standard method, as demonstrated in and 5 for similar indole derivatives. Key considerations include:
- Solvent selection: Non-polar gradients (e.g., hexane/ethyl acetate) for improved separation.
- Monitoring via TLC with UV visualization or iodine staining.
- For deuterated compounds, ensure solvents are anhydrous to avoid proton-deuterium exchange .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its metabolic stability compared to the non-deuterated analog?
Deuterium can enhance metabolic stability via the kinetic isotope effect (KIE), slowing enzymatic degradation. Experimental models to assess this include:
- In vitro assays : Liver microsomes or cytochrome P450 enzymes to measure half-life.
- In vivo pharmacokinetics : Administer both deuterated and non-deuterated analogs to compare bioavailability and clearance rates. highlights applications in tumorigenicity testing, suggesting its use as a stable isotopic tracer in metabolic studies .
Q. What strategies resolve discrepancies in bioactivity data between deuterated and non-deuterated indole analogs?
Contradictions may arise from isotopic effects on binding affinity or solubility. To address this:
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Scaling deuterated compounds requires:
- Cost-effective deuterium sources (e.g., D₂O or CD₃OD recycling).
- Minimizing isotopic dilution by ensuring anhydrous conditions.
- Optimizing catalyst loading (e.g., CuCl in ) to maintain yield. Pilot studies using microreactors or flow chemistry may improve reproducibility .
Methodological Considerations
- Spectral Data Interpretation : Residual proton signals in ¹H NMR (e.g., δ 4.67 ppm in ) must be quantified to assess deuteration efficiency.
- Isotopic Purity : HRMS (e.g., m/z 132.0777) and elemental analysis are critical for confirming deuterium incorporation .
- Biological Assays : Use deuterated analogs in parallel with non-deuterated controls to isolate isotopic effects ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
